molecular formula C20H21FN4O B2607513 N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2415570-08-8

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

カタログ番号 B2607513
CAS番号: 2415570-08-8
分子量: 352.413
InChIキー: KJNOWFVKOSRWDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用機序

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide selectively targets the mutant form of EGFR, which is present in NSCLC patients with T790M mutation. By irreversibly binding to the mutant EGFR, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide inhibits the downstream signaling pathways that promote cell proliferation and survival, leading to tumor growth inhibition and apoptosis.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of NSCLC cells with T790M mutation in vitro and in vivo. In addition, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability, good tissue penetration, and a long half-life.

実験室実験の利点と制限

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for T790M mutant EGFR, its ability to inhibit downstream signaling pathways, and its good pharmacokinetic properties. However, one limitation of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is that it may not be effective in NSCLC patients with other EGFR mutations or in patients who do not have EGFR mutations.

将来の方向性

For N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide include combination therapy, resistance mechanisms, and application in other types of cancer.

合成法

The synthesis of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxylic acid with 4-fluoroaniline in the presence of coupling reagents. The resulting intermediate is then subjected to a series of reactions, including cyclization, deprotection, and amide formation, to yield the final product.

科学的研究の応用

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide demonstrated promising results with a response rate of 51% and a median progression-free survival of 9.6 months in patients who had previously received EGFR TKI therapy and developed T790M mutation.

特性

IUPAC Name

N-(4-fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-13(2)19-23-17-5-3-4-6-18(17)25(19)16-11-24(12-16)20(26)22-15-9-7-14(21)8-10-15/h3-10,13,16H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOWFVKOSRWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。